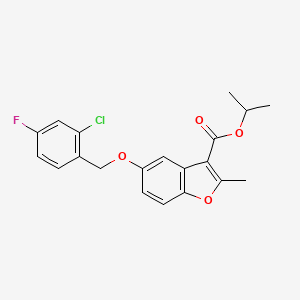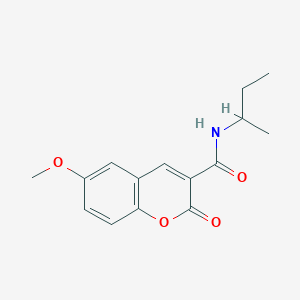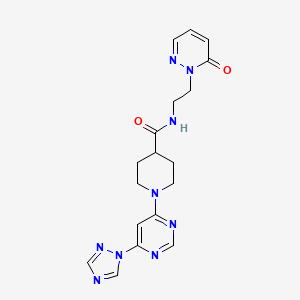![molecular formula C26H30N2O4S2 B2495514 Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 1105237-53-3](/img/structure/B2495514.png)
Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including nucleophilic substitution reactions, cyclization, and functional group transformations. For instance, compounds with structural similarities have been synthesized through modified Hantzsch synthesis, starting from commercially available precursors, to study their metabolism and distribution in test animals (Tada, Kajino, Watanabe, & Hayashi, 1989). Such synthetic approaches highlight the complexity and the necessity of precise conditions for the successful synthesis of these compounds.
Molecular Structure Analysis
The molecular structure of compounds containing piperazine and sulfonyl groups is often analyzed through X-ray crystallography and spectroscopic methods. These analyses reveal the conformational aspects and intramolecular interactions that influence the compound's reactivity and properties. For example, the crystal structure analysis of certain piperazine derivatives has shown the presence of intramolecular C—H⋯N hydrogen bonds, which are significant for understanding the compound's structural stability and reactivity (Wang, Liu, & Yan, 2006).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves their interaction with secondary amines, leading to the formation of N,N′-disubstituted piperazine derivatives (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018). These reactions are crucial for modifying the compound's chemical properties and enhancing its potential for specific applications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for the compound's application in various fields. These properties are determined through a combination of experimental techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the compound's stability and behavior under different conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the potential for forming derivatives, are critical for understanding the compound's applications. Studies on related compounds have shown that their reactivity can lead to the formation of diverse derivatives with potential antimicrobial activities (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011). These properties are pivotal for exploring the compound's use in fields beyond pharmaceuticals, focusing on its chemical versatility.
Aplicaciones Científicas De Investigación
Antiproliferative Effects
- A study conducted by Mallesha et al. (2012) on a series of derivatives including a similar structural framework demonstrated antiproliferative effects against human cancer cell lines. Compounds in the study showed good activity, highlighting the potential of such structures as anticancer agents (Mallesha et al., 2012).
Synthesis and Biological Activities
- Research by Başoğlu et al. (2013) on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei found some compounds with significant antimicrobial, antiurease, and antilipase activities. This suggests a potential for developing new therapeutic agents from similar compounds (Başoğlu et al., 2013).
Novel Heterocyclic Dyes
- A study by Iyun et al. (2015) synthesized new monoazo disperse dyes incorporating the thiophene moiety for dyeing polyester fibers. The dyes showed very good levelness on fabric, indicating the chemical's utility in textile applications as well (Iyun et al., 2015).
Anticancer Agents Synthesis
- Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as anticancer agents. Some synthesized compounds showed promising activity, underscoring the importance of structural derivatives of piperazine in cancer therapy (Rehman et al., 2018).
Multi-target Therapeutic Approach
- A report on dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) explored its potential as a neuroprotective treatment for Alzheimer's disease, showcasing the compound's multi-target therapeutic effects, including inhibition of acetylcholinesterase activity and neuroprotection against toxicity (Lecanu et al., 2010).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a piperazine moiety often interact with various receptors in the body. For instance, some indole derivatives, which also contain a piperazine group, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets can lead to various biological activities. For example, certain indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, similar compounds have demonstrated a range of biological activities .
Propiedades
IUPAC Name |
ethyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S2/c1-5-32-26(29)24-25(22(17-33-24)21-11-9-18(2)10-12-21)34(30,31)28-15-13-27(14-16-28)23-8-6-7-19(3)20(23)4/h6-12,17H,5,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIJNKQOXVFRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2495438.png)




![N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2495447.png)
![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2495448.png)
![N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2495449.png)

![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)